molecular formula C9H10BrNO4S B12066298 tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate CAS No. 62224-29-7

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate

Cat. No.: B12066298
CAS No.: 62224-29-7
M. Wt: 308.15 g/mol
InChI Key: KGXMNNNYEMVFDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate typically involves the bromination and nitration of thiophene derivatives followed by esterification. One common method includes the bromination of thiophene-2-carboxylic acid, followed by nitration to introduce the nitro group. The final step involves esterification with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-nitrothiophene-2-carboxylate
  • tert-Butyl 5-bromo-4-methylthiophene-2-carboxylate
  • tert-Butyl 5-bromo-4-chlorothiophene-2-carboxylate

Uniqueness

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

CAS No.

62224-29-7

Molecular Formula

C9H10BrNO4S

Molecular Weight

308.15 g/mol

IUPAC Name

tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate

InChI

InChI=1S/C9H10BrNO4S/c1-9(2,3)15-8(12)6-4-5(11(13)14)7(10)16-6/h4H,1-3H3

InChI Key

KGXMNNNYEMVFDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]

Origin of Product

United States

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